molecular formula C19H16FNO B14759487 (E)-3-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]prop-2-enal

(E)-3-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]prop-2-enal

Cat. No.: B14759487
M. Wt: 293.3 g/mol
InChI Key: FNOMFGNKPGJCPZ-VMPITWQZSA-N
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Description

(E)-3-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]prop-2-enal is a synthetic compound belonging to the indole family Indole derivatives are significant due to their diverse biological activities and applications in various fields such as medicine, chemistry, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]prop-2-enal typically involves the Fischer indole synthesis, a well-known method for constructing indole rings. This reaction requires aryl hydrazones and involves elevated temperatures and the addition of Brønsted or Lewis acids . The specific conditions for synthesizing this compound would include the use of appropriate starting materials such as 1-ethyl-3-(4-fluorophenyl)indole and prop-2-enal, under controlled conditions to ensure the formation of the desired (E)-isomer.

Industrial Production Methods

Industrial production of indole derivatives often employs scalable methods such as microwave-assisted synthesis or catalytic processes to enhance yield and efficiency . These methods are designed to be cost-effective and environmentally friendly, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]prop-2-enal can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the C-3 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl3) and specific conditions to direct the substitution to the desired position.

Major Products Formed

    Oxidation: Formation of 3-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]propanoic acid.

    Reduction: Formation of 3-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]propan-2-ol.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

(E)-3-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]prop-2-enal has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-3-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]prop-2-enal involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various biological receptors, influencing cellular processes such as signal transduction and gene expression . The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]prop-2-enal is unique due to its specific substitution pattern and the presence of the (E)-prop-2-enal group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H16FNO

Molecular Weight

293.3 g/mol

IUPAC Name

(E)-3-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]prop-2-enal

InChI

InChI=1S/C19H16FNO/c1-2-21-17-7-4-3-6-16(17)19(18(21)8-5-13-22)14-9-11-15(20)12-10-14/h3-13H,2H2,1H3/b8-5+

InChI Key

FNOMFGNKPGJCPZ-VMPITWQZSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2C(=C1/C=C/C=O)C3=CC=C(C=C3)F

Canonical SMILES

CCN1C2=CC=CC=C2C(=C1C=CC=O)C3=CC=C(C=C3)F

Origin of Product

United States

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